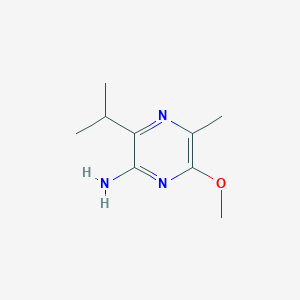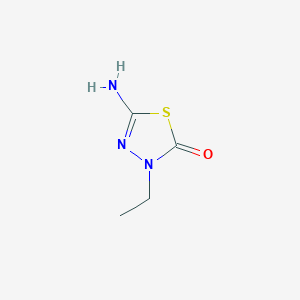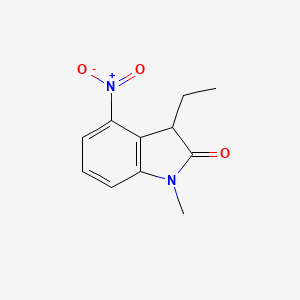
3-Ethyl-1-methyl-4-nitroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-4-nitroindolin-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a nitro group at the fourth position, which significantly influences its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-4-nitroindolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylindole and 1-methyl-4-nitrobenzene.
Nitration: The nitration of 1-methylindole is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the fourth position of the indole ring.
Alkylation: The next step involves the alkylation of the indole nitrogen with ethyl iodide in the presence of a strong base like sodium hydride. This step introduces the ethyl group at the third position.
Cyclization: The final step involves the cyclization of the intermediate product to form the indolin-2-one structure. This is typically achieved using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-4-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products
Reduction: 3-Ethyl-1-methyl-4-aminoindolin-2-one.
Oxidation: Various oxidized products depending on the reaction conditions.
Substitution: 3-Ethyl-1-methyl-4-substituted indolin-2-one derivatives.
Scientific Research Applications
3-Ethyl-1-methyl-4-nitroindolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It serves as a model compound for studying the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-4-nitroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-methylindolin-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Methyl-4-nitroindolin-2-one: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
3-Ethyl-4-nitroindolin-2-one: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
3-Ethyl-1-methyl-4-nitroindolin-2-one is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethyl-1-methyl-4-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-7-10-8(12(2)11(7)14)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3 |
InChI Key |
WDKYOWXDUYYUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC=C2[N+](=O)[O-])N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
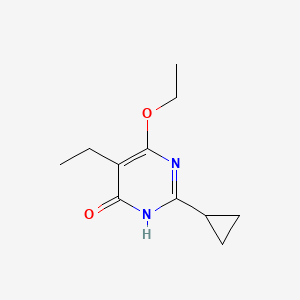
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
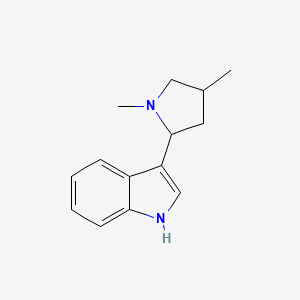
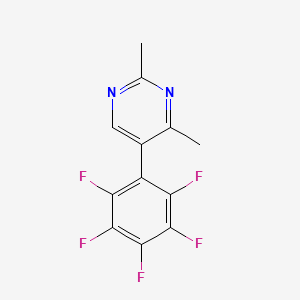
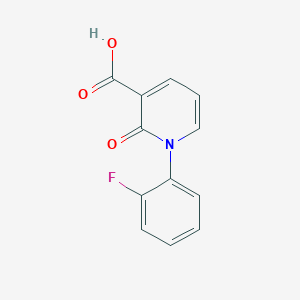
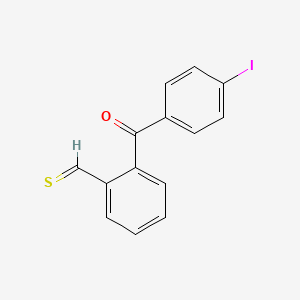
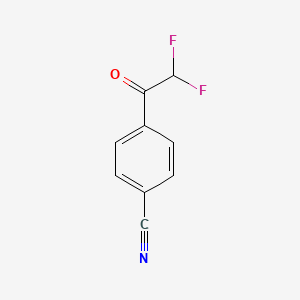
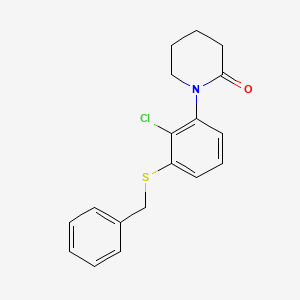
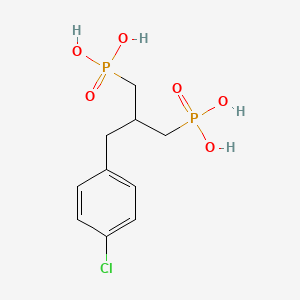
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
